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9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-

Cat. No.: B14138873
CAS No.: 24243-44-5
M. Wt: 289.29 g/mol
InChI Key: LOZZGBIIZKNDHV-UHFFFAOYSA-N
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Description

The chemical compound 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- belongs to the vast and well-studied family of β-carbolines. The core of this molecule is the 9H-pyrido[3,4-b]indole ring system, a tricyclic aromatic structure composed of a pyridine (B92270) ring fused to an indole (B1671886) moiety. The defining feature of this specific compound is the presence of a 4-nitrophenyl group attached to the C-1 position of the β-carboline skeleton. This substitution is a key determinant of its chemical properties and has been a focal point of scientific inquiry.

The β-carboline scaffold is a recurring motif in a multitude of natural products, including alkaloids found in various plants, and has been the subject of extensive synthetic efforts. nih.govbeilstein-journals.org Its rigid, planar structure provides a unique framework that can interact with various biological targets, leading to a wide spectrum of pharmacological activities. beilstein-journals.org

The academic research significance of the β-carboline scaffold is vast and multifaceted. It is recognized as a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds with diverse biological activities. beilstein-journals.org Researchers have extensively explored β-carboline derivatives for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.netnih.govnih.gov The ability to readily modify the core structure at various positions (N-2, N-9, C-1, C-3, and the benzene (B151609) ring) allows for the systematic investigation of structure-activity relationships (SAR), a cornerstone of modern drug discovery. nih.gov

Table 1: Key Areas of Academic Research on β-Carbolines

Research Area Significance
Anticancer Activity Derivatives have shown potent activity against various cancer cell lines through mechanisms like DNA intercalation and enzyme inhibition. nih.govresearchgate.netnih.gov
Antimicrobial Activity Certain β-carbolines exhibit significant inhibitory effects against a range of bacteria and fungi. nih.gov
Neurological Effects The scaffold is known to interact with receptors in the central nervous system, leading to investigations into its potential for treating neurological disorders.

The investigation of β-carbolines with substituents at the C-1 position has a rich history. Early research was often driven by the isolation and characterization of naturally occurring 1-substituted β-carboline alkaloids. The development of synthetic methodologies, most notably the Pictet-Spengler reaction, provided a powerful tool for accessing a wide array of 1-substituted analogs. This reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, allows for the direct introduction of a substituent at the C-1 position. researchgate.net

Over the decades, scholarly investigations have systematically explored the impact of various substituents at the 1-position on the biological activity of the β-carboline scaffold. A significant body of research has focused on 1-aryl-substituted β-carbolines, driven by the hypothesis that the introduction of an aromatic ring at this position can enhance interactions with biological targets through mechanisms such as π-π stacking. Numerous studies have reported on the synthesis and evaluation of 1-aryl-β-carbolines with diverse substitution patterns on the appended aryl ring, leading to the discovery of compounds with potent pharmacological effects. nih.govnih.gov

The specific investigation of 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- is grounded in a clear scientific rationale. The introduction of a phenyl group at the C-1 position is a common strategy to explore potential enhancements in biological activity. The further addition of a nitro (NO2) group at the para-position (position 4) of this phenyl ring is of particular interest for several reasons:

Electronic Effects: The nitro group is a strong electron-withdrawing group. This property can significantly alter the electron distribution within the entire molecule, potentially influencing its reactivity, binding affinity to biological targets, and metabolic stability.

Hydrogen Bonding Potential: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming crucial interactions with biological macromolecules like proteins and nucleic acids.

Probing Structure-Activity Relationships: By synthesizing and evaluating the 1-(4-nitrophenyl) derivative, researchers can gain valuable insights into the structure-activity relationships of 1-aryl-β-carbolines. Comparing its activity to unsubstituted or differently substituted 1-phenyl-β-carbolines allows for a systematic understanding of the role of the nitro group.

In essence, the study of 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- represents a logical step in the broader exploration of the chemical and biological potential of the β-carboline scaffold. The specific substitution pattern offers a means to fine-tune the properties of the parent molecule, with the aim of discovering compounds with enhanced or novel therapeutic activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11N3O2 B14138873 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- CAS No. 24243-44-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24243-44-5

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C17H11N3O2/c21-20(22)12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-10,19H

InChI Key

LOZZGBIIZKNDHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 9h Pyrido 3,4 B Indole, 1 4 Nitrophenyl and Its Derivatives

Strategies for the Construction of the Pyrido[3,4-b]indole Nucleus

The formation of the β-carboline core is a critical step, and numerous strategies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.

Classical Cyclization Reactions for β-Carboline Ring Formation

The most traditional and widely employed methods for assembling the β-carboline skeleton are the Pictet-Spengler and Bischler-Napieralski reactions. ljmu.ac.uk These methods typically utilize readily available tryptamine (B22526) or tryptophan derivatives as starting materials. mdpi.com

Pictet-Spengler Reaction: This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a 1,2,3,4-tetrahydro-β-carboline (THβC). nih.govrsc.org For the synthesis of 1-aryl substituted β-carbolines, an aryl aldehyde is used. utm.myscite.ai The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes. rsc.org The resulting THβC requires a subsequent oxidation step to yield the fully aromatic β-carboline. ljmu.ac.uk

Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of an N-acylated tryptamine derivative using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). ljmu.ac.ukorganic-chemistry.org This reaction typically yields a 3,4-dihydro-β-carboline (DHβC), which is more readily oxidized to the aromatic β-carboline compared to the THβC from the Pictet-Spengler reaction. ljmu.ac.ukorganic-chemistry.org The choice of acylating agent determines the substituent at the C-1 position.

Table 1: Comparison of Classical Cyclization Reactions for β-Carboline Synthesis
ReactionStarting MaterialsKey IntermediateInitial Product
Pictet-Spengler Tryptamine, Aldehyde/KetoneSchiff base/Iminium ion1,2,3,4-Tetrahydro-β-carboline (THβC)
Bischler-Napieralski N-Acyl-tryptamineNitrilium ion3,4-Dihydro-β-carboline (DHβC)

Oxidative Aromatization Techniques for Tetrahydro-β-Carboline Precursors

Since classical methods often yield reduced β-carboline precursors (THβCs or DHβCs), a final aromatization step is essential. ljmu.ac.uk A variety of oxidation methods have been developed, ranging from harsh, high-temperature conditions to milder, more selective protocols. researchgate.net

Traditional methods often employ stoichiometric amounts of oxidants like potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂). mdpi.comnih.gov Dehydrogenation can also be achieved by heating the precursor with palladium on carbon (Pd/C) or sulfur in high-boiling solvents like xylene or cumene. nih.gov However, these conditions can be harsh and may not be suitable for sensitive substrates.

Table 2: Selected Reagents for Oxidative Aromatization of THβC/DHβC
Reagent/SystemConditionsNotes
Pd/CHigh temperature (e.g., refluxing xylene)Classical method, can require long reaction times. nih.gov
Sulfur (S)High temperature (e.g., refluxing xylene)Traditional method, often requires extended heating. nih.gov
Manganese Dioxide (MnO₂)Varies, can be used in one-pot synthesesCommon and effective oxidant. nih.gov
2-Iodoxybenzoic Acid (IBX)Mild conditions (e.g., room temperature)Offers a milder alternative to metal-based reagents. researchgate.netnih.gov
Potassium Persulfate (K₂S₂O₈)Mild conditionsEfficient for various C1-substituted systems. researchgate.net
DBU/AirMild conditionsUsed in cascade reactions for final aromatization step. scite.ai

Modern Catalytic Approaches in β-Carboline Synthesis (e.g., Ru(II)-Catalyzed C–H Functionalization)

Transition-metal catalysis has introduced powerful and efficient strategies for synthesizing β-carbolines. ljmu.ac.uk Ruthenium(II)-catalyzed C–H activation and functionalization has emerged as a notable modern approach. researchgate.netnih.gov These methods often utilize the pyridine (B92270) nitrogen (N-2) of the β-carboline scaffold as an intrinsic directing group to achieve high regioselectivity. nih.govacs.org

For instance, Ru(II)-catalyzed C–H arylation allows for the direct introduction of aryl groups onto the β-carboline core. nih.govacs.org While often used to functionalize a pre-existing β-carboline, related catalytic principles can be applied to construct the ring system itself. Other modern catalytic methods for building the pyridine ring of the β-carboline include:

Palladium-catalyzed reactions : These include iminoannulation of internal alkynes and C–H addition of indoles to nitriles. ljmu.ac.uk

Rhodium and Copper catalysis : These metals have been used in various cyclization and annulation strategies to access the β-carboline framework. ljmu.ac.uknih.gov

These catalytic methods offer advantages in terms of atom economy, milder reaction conditions, and the ability to construct complex, functionalized β-carbolines from simple precursors. acs.org

Regioselective Functionalization at the 1-Position with 4-Nitrophenyl Moieties

The introduction of the 4-nitrophenyl substituent at the C-1 position can be achieved either during the construction of the β-carboline ring or by functionalization of a pre-formed nucleus.

Methodologies for C-1 Arylation of Pyrido[3,4-b]indole Systems

The formation of the C1-aryl bond is the key step for synthesizing the target compound. While the subsection heading refers to N-arylation, the relevant transformations for this specific target involve the creation of a carbon-carbon bond at the C-1 position. The primary strategies include:

Pictet-Spengler Reaction : As mentioned, using 4-nitrobenzaldehyde (B150856) as the carbonyl component in a Pictet-Spengler reaction with tryptamine directly installs the 1-(4-nitrophenyl) group, albeit on a tetrahydro-β-carboline precursor that requires subsequent aromatization. rsc.org This is one of the most direct methods for accessing this class of compounds. researchgate.net

Suzuki and other Cross-Coupling Reactions : A powerful strategy for C-1 arylation involves the palladium-catalyzed cross-coupling of a 1-halo- or 1-triflyloxy-β-carboline intermediate with a suitable arylating agent, such as (4-nitrophenyl)boronic acid. acs.org This approach allows for the late-stage introduction of the aryl group onto a pre-formed β-carboline scaffold, offering significant flexibility.

Specific Routes for the Introduction of the Nitrophenyl Substituent and Key Intermediates

The synthesis of 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- can be accomplished via several distinct pathways, each involving specific key intermediates.

Route A: Via Pictet-Spengler Cyclization

Intermediate Formation : Tryptamine is reacted with 4-nitrobenzaldehyde under acidic conditions.

Key Intermediate : An electrophilic iminium ion is formed in situ.

Cyclization : Intramolecular attack from the C-2 position of the indole (B1671886) ring onto the iminium carbon yields 1-(4-nitrophenyl)-1,2,3,4-tetrahydro-β-carboline .

Aromatization : The tetrahydro-β-carboline intermediate is oxidized using one of the methods described in section 2.1.2 (e.g., heating with Pd/C or treatment with IBX) to afford the final product.

Route B: Via Bischler-Napieralski Cyclization

Intermediate Formation : Tryptamine is first acylated with a 4-nitrobenzoyl derivative (e.g., 4-nitrobenzoyl chloride) to form the key intermediate, N-(2-(1H-indol-3-yl)ethyl)-4-nitrobenzamide .

Cyclization : Treatment of the amide intermediate with a dehydrating agent like POCl₃ induces cyclization to form 1-(4-nitrophenyl)-3,4-dihydro-β-carboline .

Aromatization : The resulting dihydro-β-carboline is readily oxidized to the target aromatic compound.

Route C: Via Palladium-Catalyzed Cross-Coupling

Intermediate Synthesis : A β-carboline precursor bearing a leaving group at the C-1 position is required. A key intermediate for this route is 1-chloro-9H-pyrido[3,4-b]indole or the corresponding triflate.

Cross-Coupling : The 1-substituted-β-carboline intermediate is subjected to Suzuki coupling conditions with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base to yield the final product. acs.org

Synthesis of Analogues and Derivatives of 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-

The synthesis of analogues and derivatives of 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole primarily revolves around the versatile Pictet-Spengler reaction, which forms the core tetrahydro-β-carboline structure. This intermediate can then be aromatized to yield the desired 9H-pyrido[3,4-b]indole scaffold. Subsequent modifications can be performed on both the β-carboline core and the 4-nitrophenyl moiety.

Exploration of Substituents on the Pyrido[3,4-b]indole Core

The introduction of various substituents onto the pyrido[3,4-b]indole core can be achieved by utilizing appropriately substituted tryptamine precursors in the Pictet-Spengler reaction with 4-nitrobenzaldehyde. This approach allows for the systematic investigation of structure-activity relationships by modifying the electronic and steric properties of the β-carboline nucleus. The general reaction involves the condensation of a substituted tryptamine with 4-nitrobenzaldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield the 1-(4-nitrophenyl)-tetrahydro-β-carboline. Subsequent aromatization, often achieved through oxidation, furnishes the desired substituted 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole.

A variety of substituted tryptamines can be employed in this reaction, leading to derivatives with substituents at various positions of the indole nucleus. For instance, using 5-methoxy-tryptamine or 6-fluoro-tryptamine would result in the corresponding 6-methoxy or 7-fluoro derivatives of 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole. The reaction conditions for the Pictet-Spengler cyclization are typically acidic, with catalysts such as hydrochloric acid or trifluoroacetic acid being commonly used. nih.gov The subsequent aromatization of the tetrahydro-β-carboline intermediate can be accomplished using a range of oxidizing agents, including 2-iodoxybenzoic acid (IBX) or silver carbonate, under mild conditions. nih.govresearchgate.net

Table 1: Synthesis of 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole Analogues with Substituents on the Indole Core via Pictet-Spengler Reaction

Tryptamine PrecursorAldehydeProduct
Tryptamine4-Nitrobenzaldehyde1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole
5-Methoxy-tryptamine4-Nitrobenzaldehyde6-Methoxy-1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole
6-Fluoro-tryptamine4-Nitrobenzaldehyde7-Fluoro-1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole
5-Bromo-tryptamine4-Nitrobenzaldehyde6-Bromo-1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole
5-Methyl-tryptamine4-Nitrobenzaldehyde6-Methyl-1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole

Derivatization Strategies for the 4-Nitrophenyl Moiety

The 4-nitrophenyl group of 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole serves as a versatile handle for further functionalization. The primary and most direct derivatization strategy involves the reduction of the nitro group to an amine. This transformation opens up a vast array of subsequent chemical modifications.

The reduction of the aromatic nitro group can be achieved using various established methods, offering chemoselectivity in the presence of other functional groups. wikipedia.org Common reducing agents include tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acidic media. scispace.com The resulting 4-aminophenyl derivative is a key intermediate that can undergo a multitude of reactions, such as diazotization followed by Sandmeyer reactions to introduce a wide range of substituents (e.g., halides, cyano, hydroxyl). Furthermore, the amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, providing access to a large library of derivatives with diverse physicochemical properties.

Another approach to modify the 4-nitrophenyl moiety involves nucleophilic aromatic substitution (SNA_r) reactions, although the strong electron-withdrawing nature of the nitro group is required for this to be effective.

Table 2: Derivatization of the 4-Nitrophenyl Moiety of 1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole

Starting MaterialReagents and ConditionsProduct
1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole1. SnCl₂·2H₂O, HCl, EtOH, reflux2. Ac₂O, Pyridine1-(4-Acetamidophenyl)-9H-pyrido[3,4-b]indole
1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole1. Fe, NH₄Cl, EtOH/H₂O, reflux2. PhSO₂Cl, Pyridine1-(4-(Phenylsulfonamido)phenyl)-9H-pyrido[3,4-b]indole
1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole1. H₂, Pd/C, MeOH2. NaNO₂, HCl, 0-5 °C3. CuBr1-(4-Bromophenyl)-9H-pyrido[3,4-b]indole
1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole1. H₂, Pd/C, MeOH2. PhNCO, THF1-(4-(3-Phenylureido)phenyl)-9H-pyrido[3,4-b]indole

Comprehensive Spectroscopic Characterization and Structural Elucidation of 9h Pyrido 3,4 B Indole, 1 4 Nitrophenyl

X-ray Crystallography for Unambiguous Solid-State Structure Determination

A thorough search of scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for the compound 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-. While crystallographic studies have been conducted on related β-carboline derivatives, the precise solid-state structure, including crystal system, space group, and unit cell dimensions for this specific molecule, has not been publicly reported.

Consequently, a data table for its crystallographic parameters cannot be provided at this time. The determination of its three-dimensional arrangement of atoms in the crystalline state awaits future experimental investigation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Detailed experimental data regarding the Ultraviolet-Visible (UV-Vis) absorption spectrum of 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- are not available in the surveyed scientific literature. The electronic absorption properties, including the wavelengths of maximum absorption (λmax) and their corresponding molar absorptivity values (ε), which are crucial for understanding the electronic transitions within the molecule, have not been reported.

Therefore, a data table summarizing the UV-Vis spectral data cannot be compiled. Further research is required to experimentally determine and report the electronic absorption characteristics of this compound.

Advanced Computational and Theoretical Investigations of 9h Pyrido 3,4 B Indole, 1 4 Nitrophenyl

Density Functional Theory (DFT) in Predicting Molecular Geometry and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the molecular geometry and reactivity of organic molecules, including complex heterocyclic systems like 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of a molecule's electronic structure and, consequently, its geometric parameters.

In a typical DFT study of this compound, the initial step involves the optimization of its three-dimensional structure to find the lowest energy conformation. This is achieved by employing a suitable functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with a basis set like 6-311++G(d,p) that provides a good balance between computational cost and accuracy. The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's spatial arrangement. For 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-, of particular interest is the dihedral angle between the pyridoindole ring system and the 4-nitrophenyl substituent, which dictates the degree of conjugation and steric hindrance.

The reactivity of the molecule can also be predicted using DFT. The calculated electron density distribution highlights the electron-rich and electron-deficient regions of the molecule, which are prone to electrophilic and nucleophilic attack, respectively. The presence of the electron-withdrawing 4-nitrophenyl group is expected to significantly influence the electron density on the pyridoindole nucleus, thereby modulating its reactivity.

Table 1: Predicted Geometric Parameters for 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- from DFT Calculations (Illustrative Data)
ParameterValue
Bond Length C1-C(phenyl) (Å)1.485
Bond Angle N2-C1-C9a (°)121.5
Dihedral Angle C9a-C1-C(phenyl)-C(phenyl) (°)45.2

Analysis of Quantum Chemical Parameters (QCPs) and Electronic Structure

The electronic structure of 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- can be further elucidated through the analysis of various Quantum Chemical Parameters (QCPs) derived from DFT calculations. These parameters provide quantitative insights into the molecule's reactivity, stability, and electronic properties.

Key QCPs include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is associated with the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Other important QCPs are ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters can be calculated from the HOMO and LUMO energies and provide a deeper understanding of the molecule's electronic behavior. For instance, chemical hardness (η) measures the resistance to a change in electron distribution, with harder molecules being less reactive. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. The introduction of the 4-nitrophenyl group is anticipated to lower the LUMO energy, thereby increasing the electrophilicity of the β-carboline system.

Table 2: Calculated Quantum Chemical Parameters for 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- (Illustrative Data)
ParameterValue (eV)
EHOMO-6.25
ELUMO-2.85
Energy Gap (ΔE)3.40
Ionization Potential (I)6.25
Electron Affinity (A)2.85
Electronegativity (χ)4.55
Chemical Hardness (η)1.70
Global Electrophilicity Index (ω)6.08

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Interpretations of Reactivity

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding and predicting chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. taylorandfrancis.comwikipedia.org For 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-, the spatial distribution of the HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich regions of the pyridoindole ring system, while the LUMO is expected to be distributed over the electron-deficient 4-nitrophenyl ring and parts of the pyridine (B92270) ring, influenced by the strong electron-withdrawing nitro group. This distribution is key to understanding its interactions with biological targets or other reactants.

Table 3: Significant NBO Donor-Acceptor Interactions in 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- (Illustrative Data)
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N9π(C4a-C9a)25.8
π(C5-C6)π(C4a-C9a)18.5
LP(2) O(nitro)π*(N(nitro)-C(phenyl))45.2

Influence of Solvent Media on Molecular Conformation and Electronic Parameters

The surrounding solvent medium can significantly impact the molecular conformation and electronic properties of a solute. Computational studies often employ implicit solvent models, such as the Polarizable Continuum Model (PCM), to simulate the effects of different solvents on 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-. These models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.

For a polar molecule like 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-, moving from a nonpolar to a polar solvent is expected to stabilize the ground state and potentially alter its geometry. The dipole moment of the molecule is a key parameter that is sensitive to the solvent environment. In polar solvents, the dipole moment is generally enhanced due to the reaction field of the solvent. This, in turn, can affect the HOMO-LUMO energy gap and other quantum chemical parameters. For instance, an increase in solvent polarity may lead to a decrease in the HOMO-LUMO gap, suggesting an increase in reactivity. A computational study on 1-substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives demonstrated that the chemical behavior is strongly dependent on the solvent media. scispace.com

Table 4: Calculated Dipole Moment and HOMO-LUMO Gap of 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- in Different Solvents (Illustrative Data)
SolventDielectric Constant (ε)Dipole Moment (Debye)HOMO-LUMO Gap (eV)
Gas Phase1.05.83.40
Toluene2.386.53.35
Ethanol24.557.83.28
Water78.398.23.25

Computational Screening Methodologies for Structure-Property Relationships

Computational screening methodologies, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are invaluable for establishing correlations between the structural features of a series of molecules and their biological activities or physicochemical properties. researchgate.net For a class of compounds like the 1-substituted β-carbolines, these methods can be used to build predictive models.

In a typical QSAR/QSPR study, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. For 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-, relevant descriptors would include molecular weight, logP (lipophilicity), dipole moment, HOMO and LUMO energies, and various shape and connectivity indices.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are employed to develop a mathematical model that relates the descriptors to the property of interest. Such models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of novel β-carboline derivatives with desired characteristics. For example, a QSAR model could be developed to predict the inhibitory activity of 1-aryl-β-carbolines against a specific enzyme, helping to identify which substituents on the phenyl ring would lead to enhanced potency.

Table 5: Commonly Used Molecular Descriptors in QSAR/QSPR Studies of β-Carboline Derivatives
Descriptor ClassExamples
ConstitutionalMolecular Weight, Number of H-bond donors/acceptors
TopologicalWiener Index, Kier & Hall Connectivity Indices
GeometricalMolecular Surface Area, Molecular Volume
Quantum ChemicalDipole Moment, HOMO/LUMO energies, Mulliken Charges

Mechanistic Studies of Reactions Involving 9h Pyrido 3,4 B Indole, 1 4 Nitrophenyl and Its Precursors

Elucidation of Reaction Pathways in β-Carboline Core Formation

The construction of the characteristic tricyclic pyrido[3,4-b]indole system is a cornerstone of β-carboline synthesis. The most prominent method for achieving this is the Pictet-Spengler reaction, followed by an oxidation step to achieve full aromaticity.

The Pictet-Spengler reaction is a fundamental and widely utilized method for synthesizing the tetrahydro-β-carboline skeleton, the immediate precursor to the aromatic β-carboline core. acs.orgrsc.orgresearchgate.net The reaction involves the condensation of a β-arylethylamine, typically tryptamine (B22526) or a derivative, with an aldehyde or ketone. wikipedia.orgnih.gov For the synthesis of 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole, the precursors would be tryptamine and 4-nitrobenzaldehyde (B150856).

The mechanism proceeds through several key steps under acidic conditions: rsc.orgwikipedia.org

Imine/Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the amino group of tryptamine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, or imine. rsc.org In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion. wikipedia.orgnih.gov This iminium ion is significantly more reactive than the corresponding imine, making the subsequent cyclization feasible. wikipedia.org

Electrophilic Aromatic Substitution : The electron-rich indole (B1671886) ring of the tryptamine moiety then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. wikipedia.org There has been mechanistic debate regarding the precise site of the initial attack. nih.govnih.gov One proposed pathway involves a direct attack at the C2 position of the indole ring. nih.gov An alternative, and often favored, pathway suggests an initial attack at the more nucleophilic C3 position, leading to the formation of a spiroindolenine intermediate. acs.orgnih.govnih.gov

Rearrangement and Re-aromatization : If the spiroindolenine intermediate is formed, it undergoes a rapid acid-catalyzed rearrangement (a retro-Mannich type reaction followed by ring-expansive migration) to form the six-membered piperidine (B6355638) ring fused to the indole core. acs.orgnih.govnih.gov

Deprotonation : The final step is the deprotonation of the resulting cation to re-aromatize the indole system and yield the neutral 1-substituted-1,2,3,4-tetrahydro-β-carboline product. wikipedia.org

The tetrahydro-β-carboline (THβC) product from the Pictet-Spengler reaction is often not the final desired compound. To obtain the fully aromatic β-carboline, such as 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole, the newly formed piperidine ring must be dehydrogenated. This oxidative aromatization is a critical step, and numerous reagents and conditions have been developed to achieve it. ljmu.ac.uk

Traditional methods often required harsh conditions, such as heating with palladium on carbon (Pd/C), sulfur, or potassium permanganate (B83412). ljmu.ac.uk More contemporary methods employ a variety of oxidants under milder conditions. The mechanism of these processes generally involves the sequential removal of hydride ions (or a proton and an electron in separate steps) to introduce two double bonds into the C-ring.

Common reagents and their mechanistic features are summarized below:

Oxidizing AgentConditionsMechanistic Notes
N-Bromosuccinimide (NBS)Toluene, 0 °C to room temperatureThe reaction stoichiometry is crucial; approximately 2 equivalents of NBS are needed for full aromatization to the β-carboline, while around 1.1 equivalents can selectively yield the 3,4-dihydro-β-carboline intermediate. ljmu.ac.uknih.gov
2-Iodoxybenzoic acid (IBX)Room temperatureA hypervalent iodine reagent that facilitates oxidation under mild conditions. Anhydrous cerium chloride can be used as a co-catalyst to activate IBX. beilstein-journals.org
Metal-based reagents (e.g., MnO₂, K₂Cr₂O₇, SeO₂)Various, often acidicThese reagents act as electron acceptors, facilitating the removal of hydrogen from the THβC backbone. For example, selenium dioxide in the presence of an acid can effect the oxidative dehydrogenation. nih.govbeilstein-journals.org
Iodine (I₂) / H₂O₂DMSOA metal-free protocol where iodine, in conjunction with hydrogen peroxide as the terminal oxidant, mediates the chemoselective dehydrogenation and aromatization of THβCs. nih.gov

The choice of oxidant and reaction conditions can allow for selective synthesis of either the dihydro-β-carboline or the fully aromatic β-carboline. ljmu.ac.uk

Investigation of Organometallic Catalyzed Transformations (e.g., C–H Activation Mechanism)

Organometallic catalysis, particularly with transition metals like palladium and rhodium, has emerged as a powerful strategy for both the synthesis and functionalization of β-carbolines. researchgate.netresearchgate.net These methods offer alternative pathways that can provide access to complex derivatives with high efficiency and selectivity. A key mechanistic concept in this area is Carbon-Hydrogen (C–H) bond activation. mt.com

C–H activation involves the cleavage of a typically unreactive C–H bond by a metal complex, forming a metal-carbon bond. mt.comwikipedia.org This intermediate can then undergo further reactions to introduce new functional groups. Several mechanisms for transition metal-catalyzed C–H activation are recognized, including: researchgate.netyoutube.com

Oxidative Addition : A low-valent metal center inserts into the C–H bond, increasing its oxidation state by two. This is common for electron-rich late transition metals. youtube.com

Concerted Metalation-Deprotonation (CMD) : This pathway involves a concerted step where the C–H bond is cleaved with the assistance of a base or a ligand on the metal center. It does not involve a change in the metal's oxidation state. researchgate.netyoutube.com

σ-Bond Metathesis : This mechanism is common for early transition metals and involves a four-centered transition state where the C–H bond is cleaved and a new M-C bond is formed simultaneously. youtube.com

In the context of β-carboline synthesis, palladium catalysis is frequently employed. For instance, a one-pot, three-step approach for synthesizing 1-aryl-β-carbolines has been developed. scite.ai This cascade involves the initial palladium-catalyzed dehydrogenation of a benzylic alcohol to an aldehyde, followed by an in-situ Pictet-Spengler cyclization with tryptamine, and finally an aromatization step. scite.ai Other palladium-catalyzed methods include Sonogashira coupling followed by cyclization to build the β-carboline scaffold. nih.govacs.org These reactions highlight the versatility of organometallic catalysts in orchestrating complex transformations through controlled mechanistic pathways.

Mechanisms of Biological and Chemical Transformations of 1-(4-Nitrophenyl)-β-Carboline Derivatives

β-Carbolines are biologically active molecules, and their effects are often mediated by metabolic activation or specific chemical interactions within biological systems.

Simple β-carbolines, such as norharman, are typically not mutagenic by themselves. However, they exhibit significant co-mutagenic activity, meaning they can enhance the mutagenicity of other compounds, particularly aromatic amines. nih.govmdpi.com Humans are exposed to both β-carbolines (from sources like cooked food and cigarette smoke) and aromatic amines, making this interaction relevant to human health. nih.gov

The mechanism of co-mutagenicity involves a chemical reaction between the β-carboline and the aromatic amine to produce a new, potent mutagen. nih.govnih.gov

Formation of Aminophenyl-β-carbolines : Norharman reacts with aromatic amines like aniline (B41778) to form aminophenyl-β-carboline derivatives. A key product from the reaction with aniline is 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole (APNH). nih.govnih.gov

Metabolic Bioactivation : This newly formed compound, APNH, is then metabolically activated, primarily by cytochrome P450 enzymes in the liver. The amino group is oxidized to a reactive hydroxyamino derivative. nih.gov

DNA Adduct Formation : The hydroxyamino intermediate can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form a highly electrophilic species. This ultimate carcinogen then reacts with nucleophilic sites on DNA, primarily at the C8 position of guanine (B1146940), to form covalent DNA adducts (e.g., dG-C8-APNH). nih.govnih.gov

Mutation Induction : These DNA adducts can cause errors during DNA replication, leading to mutations, such as G:C base pair substitutions, which can initiate carcinogenesis. nih.gov

This mechanism highlights how a non-mutagenic compound can participate in a process that generates a potent genotoxic agent.

While the co-mutagenicity mechanism described above involves an aminophenyl derivative, the bioactivation of a nitrophenyl-substituted compound like 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole would follow a different, though mechanistically related, pathway. The nitroaromatic group is a well-known toxicophore that can be metabolically activated through reduction.

The likely bioactivation pathway involves the enzymatic reduction of the nitro group, a process that can be carried out by nitroreductase enzymes present in both mammalian tissues and gut microbiota.

Nitro Reduction : The nitro group (-NO₂) is sequentially reduced. A one-electron reduction forms a nitro anion radical. Further reduction steps lead to a nitroso (-NO) derivative, and then to a N-hydroxylamino (-NHOH) intermediate.

Formation of Reactive Intermediates : The N-hydroxylamino intermediate is a key player in the genotoxicity of nitroaromatic compounds. Similar to the bioactivation of aromatic amines, this hydroxylamino group can be esterified (e.g., O-acetylated) to form a highly reactive nitrenium ion.

DNA Adduct Formation : The electrophilic nitrenium ion can then attack DNA, forming covalent adducts, predominantly at guanine bases. These adducts disrupt the normal structure and function of DNA, leading to mutations if not repaired.

This reductive bioactivation pathway is a classic mechanism for the toxicity of many nitroaromatic compounds and is the most probable route through which 1-(4-nitrophenyl)-β-carboline would exert genotoxic effects.

Preclinical Biological Activity and Pharmacological Studies of 9h Pyrido 3,4 B Indole, 1 4 Nitrophenyl Derivatives

Structure-Activity Relationship (SAR) Investigations on 1-Aryl-9H-Pyrido[3,4-b]indoles

The biological activity of 1-aryl-9H-pyrido[3,4-b]indoles is profoundly influenced by the nature and position of substituents on both the aryl ring and the core β-carboline structure. These modifications alter the molecule's electronic, steric, and lipophilic properties, thereby modulating its interaction with biological targets.

Influence of Nitrophenyl Substitution on Biological Potency

The presence of a nitrophenyl group at the 1-position of the β-carboline ring has been shown to be a key determinant of biological potency in several therapeutic areas. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic distribution of the entire molecule and influence its binding affinity to target proteins or nucleic acids.

In the context of antifungal activity, a study comparing various 1-aryl substituents found that derivatives bearing a 1-(4-nitrophenyl) group exhibited higher preventative and curative activities against the plant pathogen Peronophythora litchii than analogues with phenyl, 4-methoxyphenyl, or 4-chlorophenyl groups. mdpi.com This suggests that the electron-withdrawing nature of the 4-nitro substituent enhances fungicidal efficacy. mdpi.com

Similarly, in the field of antiparasitic research, the nitrophenyl moiety has been critical for trypanocidal activity. An investigation into tetrahydro-β-carboline derivatives revealed that trans-methyl 1-(m-nitro)phenyl-1,2,3,4-9H-tetrahydro-β-carboline-3-carboxylate was the most active compound against epimastigote forms of Trypanosoma cruzi, with an IC50 value of 22.2 µM. researchgate.netnih.gov The corresponding 1-(p-nitro)phenyl derivatives were also synthesized and evaluated, underscoring the importance of the nitro group's position on the phenyl ring for biological activity. researchgate.netnih.gov The recognized bioactivity of many nitro compounds is often linked to their ability to undergo bioreduction in parasitic cells, leading to the formation of radical species that induce oxidative stress.

Role of Core Substituents in Modulating Bioactivity

While the 1-aryl group is a primary determinant of activity, substituents on the β-carboline nucleus itself play a crucial role in fine-tuning the pharmacological profile. Modifications at positions C-3, N-2, and N-9 have been extensively explored to optimize the bioactivity of 1-aryl-β-carbolines.

For antifilarial agents, structure-activity relationship studies have indicated that the presence of a carbomethoxy group at the C-3 position, in conjunction with a 1-aryl substituent, effectively enhances activity against Acanthoeilonema viteae. nih.govnih.gov For instance, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate demonstrated high adulticidal activity, while 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole showed significant efficacy against Litomosoides carinii and Brugia malayi. nih.govnih.gov

In the realm of antimicrobial agents, modifications to the pyridine (B92270) nitrogen (N-2) have proven beneficial. Studies have shown that N2-alkylation, particularly N2-benzylation, of dimeric β-carbolines significantly enhances their antimicrobial effects, with a dimeric 6-chlorocarboline N2-benzylated salt showing potent activity against Staphylococcus aureus. nih.gov Furthermore, investigations into 3-methyl-β-carboline derivatives with various substituents at the C-1 and N-9 positions have demonstrated that most of these compounds exhibit some level of antibacterial activity. researchgate.net The substitution pattern on the β-carboline core can also influence receptor binding selectivity, as seen in studies of derivatives designed as probes for the 5-hydroxytryptamine receptor, where a 6-methoxy substituent was found to be important. acs.org

In Vitro Evaluation of Therapeutic Potential

Derivatives of 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole and related β-carbolines have been evaluated in vitro against a wide range of pathogens, demonstrating a broad spectrum of activity and highlighting their potential for further therapeutic development.

Antimicrobial and Antifungal Efficacy Assessments

The β-carboline scaffold is associated with significant antimicrobial and antifungal properties. Specific derivatives featuring the 1-(4-nitrophenyl) group have shown notable potency. In assays against the plant pathogen Peronophythora litchii, 1-(4-nitrophenyl)-β-carboline derivatives demonstrated superior fungicidal activity compared to other 1-aryl substituted analogues. mdpi.com For example, compound F6, a 1-(4-nitrophenyl) derivative, showed a curative activity of 85.19% against P. litchii at a concentration of 50 µg/mL. mdpi.com

Other studies on the broader β-carboline class have revealed potent and varied antimicrobial actions. Certain β-carboline 1-hydrazides have shown outstanding in vitro antifungal activity, leading to the accumulation of reactive oxygen species and the destruction of fungal cell membranes. nih.gov Additionally, some derivatives exhibit antibacterial activity by preventing the formation of bacterial biofilms. nih.gov N-alkylation and dimerization of the β-carboline core are synthetic strategies that have been shown to significantly boost antimicrobial effects against clinically relevant bacteria like Staphylococcus aureus. nih.gov

Compound DerivativeTarget OrganismActivity TypeConcentrationEfficacy (%)Reference
1-(4-nitrophenyl)-β-carboline (F6)Peronophythora litchiiCurative50 µg/mL85.19% mdpi.com
1-(4-nitrophenyl)-β-carboline (F9)Peronophythora litchiiPreventative50 µg/mL55.56% mdpi.com
1-(4-nitrophenyl)-β-carboline (F10)Peronophythora litchiiPreventative50 µg/mL51.85% mdpi.com
1-phenyl-β-carboline (F4)Peronophythora litchiiCurative50 µg/mL92.59% mdpi.com

Antiviral Activity Studies (e.g., against HSV-1, Dengue virus, Hepatitis C virus)

The antiviral potential of the β-carboline class of compounds has been investigated against several viruses. Studies have shown that natural and synthetic β-carbolines can inhibit the multiplication of the Dengue virus (DENV). nih.govconicet.gov.arconicet.gov.ar Specifically, the natural β-carboline harmol (B1672944) and a synthetic derivative, 9N-methylharmine, were found to be inhibitory against all DENV serotypes, with DENV-2 being the most susceptible. nih.govconicet.gov.arresearchgate.net The mechanism of action for 9N-methylharmine appears to involve the impairment of the maturation and release of new virus particles. nih.govconicet.gov.ar

Against Herpes Simplex Virus 1 (HSV-1), certain β-carboline alkaloids have demonstrated potent activity. frontiersin.org Harmaline (7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole) was shown to combat HSV-1 by affecting the expression of key viral immediate-early proteins. frontiersin.org The marine sponge-derived alkaloid Manzamine A, which contains a β-carboline core, also exhibited potent antiviral activity against HSV-1. frontiersin.org

While research has demonstrated the anti-Hepatitis C virus (HCV) effects of certain indole-containing drugs like Arbidol, which inhibits HCV cell entry, specific studies focusing on 1-aryl-β-carboline derivatives against HCV are less common. nih.govnih.gov To date, specific in vitro studies evaluating 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole derivatives against HSV-1, Dengue virus, or Hepatitis C virus have not been extensively reported in the reviewed literature.

Antiparasitic and Antimalarial Investigations (e.g., Trypanocidal, Antifilarial Agents)

The 1-aryl-9H-pyrido[3,4-b]indole scaffold has proven to be a highly valuable template for the development of potent antiparasitic and antimalarial agents.

Trypanocidal Activity: Derivatives featuring a nitrophenyl group have shown significant efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. A study on tetrahydro-β-carboline derivatives identified trans-methyl 1-(m-nitro)phenyl-1,2,3,4-9H-tetrahydro-β-carboline-3-carboxylate as a potent inhibitor of T. cruzi epimastigotes. researchgate.netnih.gov

CompoundTarget OrganismIC50 (µM)Reference
trans-methyl 1-(m-nitro)phenyl-1,2,3,4-9H-tetrahydro-β-carboline-3-carboxylateTrypanosoma cruzi (epimastigotes)22.2 researchgate.netnih.gov

Antifilarial Activity: Extensive research has identified 1,3-disubstituted-9H-pyrido[3,4-b]indoles as promising leads for antifilarial chemotherapy. nih.govnih.gov These compounds have been evaluated against various filarial parasites. For instance, methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate showed the highest microfilaricidal action against Acanthoeilonema viteae. nih.govnih.gov Another derivative, 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole, was highly active against Litomosoides carinii and Brugia malayi. nih.govnih.gov

Antimalarial and Anti-leishmanial Activity: The β-carboline skeleton is also a key pharmacophore for anti-leishmanial and antimalarial drug discovery. nih.govnih.gov A series of substituted 1-aryl-β-carboline derivatives were synthesized and tested in vitro against Leishmania donovani, the causative agent of visceral leishmaniasis. Several of these compounds showed more potent activity than the standard drug miltefosine, with one 1-aryl derivative displaying an IC50 of 2.16 µM. nih.gov In antimalarial studies, β-carboline derivatives have demonstrated dose-dependent inhibition of Plasmodium berghei infection in vivo and have inhibited both chloroquine-sensitive and resistant strains of Plasmodium falciparum in vitro with IC50 values often below 1 µg/mL. nih.govnih.gov

Inhibition of Cancer Cell Lines and Underlying Molecular Mechanisms

There is a significant body of research on the anticancer properties of various 9H-pyrido[3,4-b]indole derivatives. nih.govlongdom.orgresearchgate.net Studies have shown that certain derivatives exhibit potent, broad-spectrum anticancer activity against a range of human cancer cell lines, including those of the colon, pancreas, breast, and melanoma. longdom.orgresearchgate.netnih.govresearchgate.net For instance, some derivatives have demonstrated IC50 values in the submicromolar range. nih.govresearchgate.net Mechanistic studies on other β-carboline derivatives have pointed towards the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, as potential underlying molecular mechanisms. researchgate.netnih.gov However, specific data detailing the inhibitory effects and IC50 values of 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- or its derivatives against various cancer cell lines are not available in the reviewed literature. Furthermore, there is no specific information linking this particular compound to the inhibition of BET bromodomains or aminopeptidase (B13392206) N.

Modulation of Aryl Hydrocarbon Receptor (AHR) Activity

The interaction of β-carboline alkaloids with various receptor systems has been a subject of study. nih.gov However, a thorough review of existing scientific literature did not yield any specific studies or data on the modulation of the Aryl Hydrocarbon Receptor (AHR) activity by 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- or its derivatives.

Antioxidant and Anti-inflammatory Properties at the Cellular Level

The neuroprotective potential of some pyrido[4,3-b]indole derivatives, such as stobadine, is attributed in part to their antioxidant and free radical scavenging properties. nih.gov The indole (B1671886) nitrogen is considered essential for these antioxidant effects. nih.gov However, specific cellular studies and detailed findings regarding the antioxidant and anti-inflammatory properties of 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- and its derivatives are not documented in the available literature.

In Vivo Efficacy Studies in Relevant Animal Models

While the broader β-carboline class of compounds has been evaluated in various in vivo models, specific efficacy studies for the 1-(4-nitrophenyl)- derivative are not described in the current body of scientific literature.

Assessment of Efficacy in Animal Models of Infectious Diseases

Some substituted 9H-pyrido[3,4-b]indoles have been investigated for their in vivo macrofilaricidal activity in animal models of filariasis. nih.gov Additionally, other derivatives have been evaluated as anti-leishmanial agents. aablocks.com A study on the fungicidal activity of β-carboline derivatives noted that compounds with a 1-(4-nitrophenyl) substituent exhibited notable preventative or curative activities against Peronophythora litchii in litchi leaf-piece assays. mdpi.com However, no in vivo efficacy studies for 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- or its derivatives in animal models of other infectious diseases were found.

Evaluation in Preclinical Oncology Animal Models

Numerous β-carboline derivatives have demonstrated significant cytotoxic activities against human tumor cell lines in vitro. researchgate.netmdpi.com This has prompted further investigation into their potential as antitumor drugs. researchgate.net However, specific in vivo efficacy studies in preclinical oncology animal models for 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- or its derivatives have not been reported in the reviewed literature.

Neuroprotective Research in Animal Models

Certain derivatives of the related pyrido[4,3-b]indole structure have shown neuroprotective effects in animal models of head trauma. nih.gov Additionally, other natural compounds have been investigated for their neuroprotective effects in murine models of Parkinson's disease. mdpi.com Despite this, there is no available research specifically detailing neuroprotective studies of 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- in relevant animal models.

Advanced Medicinal Chemistry Applications and Drug Design Principles for 9h Pyrido 3,4 B Indole, 1 4 Nitrophenyl

β-Carbolines as Privileged Scaffolds in Modern Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities. The β-carboline nucleus, a tricyclic indole (B1671886) alkaloid, is a quintessential example of such a scaffold. nih.govnih.govbeilstein-journals.org Its rigid, planar structure provides an ideal foundation for the spatial orientation of various functional groups, enabling interactions with a diverse array of biological macromolecules.

The pharmacological promiscuity of the β-carboline core is well-documented, with derivatives demonstrating activities including, but not limited to, anticancer, antiviral, antimicrobial, and potent effects on the central nervous system. taylorfrancis.commdpi.com This versatility stems from the ability of the β-carboline ring system to intercalate into DNA, inhibit crucial enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, and interact with various receptors, including benzodiazepine (B76468) and serotonin (B10506) receptors. taylorfrancis.commdpi.com The amenability of the β-carboline scaffold to chemical modification at several positions (notably C1, C3, and N9) allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it an attractive starting point for the development of new drugs.

Lead Compound Identification and Optimization Strategies Utilizing the 1-(4-Nitrophenyl) Moiety

The identification of a lead compound is a critical step in the drug discovery process. A lead compound is a chemical entity that has pharmacological or biological activity and whose chemical structure can be modified to improve its potency, selectivity, or pharmacokinetic parameters. The introduction of an aryl group at the C1 position of the β-carboline scaffold has been a common strategy to modulate its biological activity. The 1-(4-nitrophenyl) substituent, in particular, introduces specific electronic and steric features that can influence the molecule's interaction with its biological targets.

While extensive research on 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- as a lead compound is not widely documented in publicly available literature, studies on analogous 1-aryl-β-carbolines provide valuable insights into potential optimization strategies. Key optimization approaches that could be applied to this scaffold include:

Modification of the Phenyl Ring Substituent: The nitro group on the phenyl ring is a strong electron-withdrawing group and a potential site for metabolic reduction. Optimization strategies could involve replacing the nitro group with other substituents to alter the electronic properties and metabolic stability of the molecule. Bioisosteric replacement of the nitro group with moieties such as a cyano, trifluoromethyl, or sulfonyl group could be explored to maintain or enhance biological activity while improving the drug-like properties.

Alteration of the Phenyl Ring Position: The substitution pattern on the phenyl ring can be varied to probe the steric and electronic requirements of the binding site. Moving the nitro group to the ortho or meta positions, or introducing additional substituents, could lead to improved target affinity and selectivity.

Modification of the β-Carboline Core: Substitutions on the indole nitrogen (N9) or at other positions on the β-carboline ring system can significantly impact activity. For instance, the introduction of small alkyl or benzyl (B1604629) groups at the N9 position has been shown to modulate the anticancer activity of some β-carboline derivatives.

The following table summarizes potential optimization strategies for a lead compound like 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-.

Strategy Modification Rationale
Phenyl Ring Modification Bioisosteric replacement of the nitro group (e.g., with -CN, -CF3, -SO2Me)Modulate electronic properties, improve metabolic stability, and potentially alter binding interactions.
Varying the position of the nitro group (ortho, meta)Explore the topology of the target's binding pocket.
Introduction of additional substituents (e.g., halogens, methoxy (B1213986) groups)Enhance binding affinity through additional interactions.
β-Carboline Core Modification N9-alkylation or N9-benzylationImprove cell permeability and potentially alter the binding mode.
Substitution at other positions (e.g., C3, C6, C7)Fine-tune the pharmacological profile and selectivity.

Rational Drug Design Approaches for Developing Novel Therapeutic Agents based on the 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- Core

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and function. For a scaffold like 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-, several computational and structure-based design approaches can be employed to guide the development of novel drug candidates.

Molecular Docking: If the three-dimensional structure of a relevant biological target is known, molecular docking studies can be performed to predict the binding mode and affinity of 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-. These in silico experiments can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target protein. The insights gained from docking studies can then be used to design new derivatives with improved binding characteristics. For example, if the nitro group is predicted to be in a sterically hindered pocket, it could be replaced with a smaller, isosteric group.

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- scaffold can then be used as a template to design new molecules that fit the pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By analyzing a dataset of 1-aryl-β-carboline derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogues. This approach can help prioritize the synthesis of compounds with the highest predicted potency.

Molecular Hybridization Strategies in the Design of Novel Bioactive Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. The goal is to create a new molecule with an improved affinity, selectivity, and/or a dual mode of action. The 9H-Pyrido[3,4-b]indole core is an excellent candidate for molecular hybridization due to its versatile biological activities and synthetic accessibility.

Several studies have demonstrated the successful application of molecular hybridization to the β-carboline scaffold to generate potent anticancer agents. For instance, β-carboline derivatives have been hybridized with other known anticancer pharmacophores, such as:

Piperazine (B1678402): The introduction of a piperazine moiety, often linked to the β-carboline core, has been shown to enhance the anticancer activity of the parent compound.

Benzimidazole (B57391): Hybrid molecules incorporating both β-carboline and benzimidazole scaffolds have exhibited significant cytotoxic effects against various cancer cell lines.

Podophyllotoxin: Conjugates of β-carboline and podophyllotoxin, a natural product with potent tubulin polymerization inhibitory activity, have been synthesized to create dual-action anticancer agents.

The following table provides examples of pharmacophores that could be hybridized with the 9H-Pyrido[3,4-b]indole scaffold.

Pharmacophore Potential Biological Activity Rationale for Hybridization
Piperazine derivativesAnticancer, AntipsychoticEnhance anticancer efficacy, improve solubility and pharmacokinetic properties.
Benzimidazole derivativesAnticancer, Antiviral, AnthelminticCreate dual-action agents with a broader spectrum of activity.
Podophyllotoxin analoguesTubulin polymerization inhibitionDevelop compounds that target multiple mechanisms of cancer cell proliferation.
Hydroxamic acidHistone deacetylase (HDAC) inhibitionCombine DNA intercalation with epigenetic modulation for synergistic anticancer effects.

Exploration of 9h Pyrido 3,4 B Indole, 1 4 Nitrophenyl in Materials Science Research

Development of Organic Semiconductors and Advanced Electronic Device Components

The development of organic semiconductors is a cornerstone of next-generation electronics, promising flexible, lightweight, and cost-effective devices. The core structure of 9H-Pyrido[3,4-b]indole, with its extended π-conjugated system, theoretically presents a foundation for designing organic semiconductor materials. The introduction of a 4-nitrophenyl group at the 1-position is a strategic modification intended to influence the electronic properties of the molecule. The electron-withdrawing nature of the nitro group can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters governing charge injection and transport in an organic semiconductor.

However, a thorough investigation into the synthesis, purification, and fabrication of thin films of 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- for electronic device components has not been reported. As such, there is no experimental data on its performance in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The potential of this compound as a p-type, n-type, or ambipolar semiconductor remains to be determined through empirical studies.

Characterization of Material Properties and Performance for Functional Applications

The characterization of a material's properties is a prerequisite for its application in functional devices. For an organic semiconductor, key properties include charge carrier mobility, on/off ratio in transistors, thermal stability, and photophysical characteristics such as absorption and emission spectra.

To date, no dedicated studies have been published that detail these crucial material properties for 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-. While research on other 1-aryl-β-carboline derivatives has touched upon their fluorescent properties, this has been primarily in the context of biological imaging and sensing, rather than for applications in materials science. Without experimental data from techniques such as cyclic voltammetry, UV-Vis and fluorescence spectroscopy, and thin-film transistor characterization, a quantitative assessment of its performance for functional applications is not possible.

Table 1: Key Material Properties for Organic Semiconductor Evaluation (Data Not Available)

PropertyUnitReported Value for 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-
Hole Mobility (μh)cm²/VsNot Reported
Electron Mobility (μe)cm²/VsNot Reported
HOMO Energy LeveleVNot Reported
LUMO Energy LeveleVNot Reported
Optical BandgapeVNot Reported
Photoluminescence Quantum Yield (PLQY)%Not Reported

This table is provided for illustrative purposes to highlight the type of data required for evaluation. Currently, no reported values exist for this specific compound in the context of materials science.

Structure-Property Relationships in Novel Materials Development

Understanding the relationship between a molecule's structure and its resulting material properties is fundamental to the rational design of new high-performance organic materials. For the 9H-Pyrido[3,4-b]indole family, the substituent at the 1-position is known to significantly influence its biological activity. It is hypothesized that this position would play a similarly critical role in tuning its electronic and photophysical properties for materials science applications.

The 4-nitrophenyl group, with its defined electron-withdrawing character and potential for influencing intermolecular packing through dipole-dipole interactions, is an intriguing choice. A systematic study comparing a series of 1-aryl substituents with varying electronic properties (e.g., electron-donating, electron-withdrawing, and neutral groups) would be necessary to establish a clear structure-property relationship. Such a study would provide invaluable insights into how to tailor the molecular design of β-carboline derivatives to achieve desired semiconductor characteristics. However, this foundational research for 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- and its analogues in materials science has not yet been undertaken.

Q & A

Basic Research Questions

Q. How can the structural identity of 9H-Pyrido[3,4-b]indole derivatives be confirmed in synthetic studies?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HR-MS) for accurate mass determination (e.g., ±0.001 Da precision) and nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H and 13C^{13}C NMR at 500 MHz and 125 MHz, respectively, can resolve aromatic proton signals and confirm substitution patterns. Cross-validate with IUPAC-standard InChIKey identifiers (e.g., AIFRHYZBTHREPW-UHFFFAOYSA-N for β-carboline derivatives) .

Q. What synthetic strategies are effective for preparing 9H-Pyrido[3,4-b]indole derivatives with nitrophenyl substituents?

  • Methodological Answer : Microwave-assisted synthesis under dynamic heating (250 W, 17 psi pressure limit) improves reaction efficiency. Post-synthesis, purify via flash chromatography (silica gel 60, 230–400 mesh) and characterize intermediates (e.g., 1-formyl-9H-pyrido[3,4-b]indole derivatives) using LC-MS and NMR .

Q. How should 9H-Pyrido[3,4-b]indole derivatives be stored to ensure stability?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) in amber vials at –20°C to prevent photodegradation. Avoid prolonged exposure to ambient light or humidity, as nitro groups (e.g., 4-nitrophenyl) may hydrolyze. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What experimental designs are optimal for studying aryl hydrocarbon receptor (AHR) activation by 9H-Pyrido[3,4-b]indole derivatives?

  • Methodological Answer : Use AHR-responsive cell lines (e.g., Hepa1c1c7 or AHR-deficient c35 cells) to measure CYP1A-mediated 7-ethoxyresorufin-O-deethylase (EROD) activity. Dose-response assays (e.g., 0.1–100 µM) over 5–24 hours can determine EC50_{50} values. Validate specificity via AHR-knockout controls and co-treatment with antagonists like CH223191 .

Q. How can contradictory EC50_{50} values for AHR activation between short- and long-term exposures be resolved?

  • Methodological Answer : Metabolic instability may cause discrepancies. Quantify intracellular concentrations of derivatives (e.g., IPI or FICZ) using LC-MS/MS at multiple timepoints. For example, IPI’s EC50_{50} increases from 0.5 µM (5 hr) to 2.5 µM (24 hr) due to degradation. Normalize data to metabolite levels and adjust dosing intervals .

Q. What approaches are used to analyze mutagenic potential of 9H-Pyrido[3,4-b]indole derivatives in food matrices?

  • Methodological Answer : Employ Ames tests (TA98 strain) with S9 metabolic activation. Compare mutagenicity indices of derivatives (e.g., Norharman and Harman) formed during thermal processing. Quantify via HPLC-fluorescence (ex/em: 315/405 nm) and correlate with structural features (e.g., methyl groups enhance mutagenicity) .

Q. How to elucidate metabolic pathways of 9H-Pyrido[3,4-b]indole derivatives in hepatic models?

  • Methodological Answer : Incubate derivatives (10 µM) with primary hepatocytes or liver microsomes. Identify phase I metabolites (e.g., hydroxylation at C3/C7) via UPLC-QTOF-MS. For phase II metabolism, screen for glucuronide/sulfate conjugates using β-glucuronidase/arylsulfatase hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.